![molecular formula C12H18ClN B1451881 [1-(2-Chlorophenyl)ethyl](2-methylpropyl)amine CAS No. 1019578-92-7](/img/structure/B1451881.png)
[1-(2-Chlorophenyl)ethyl](2-methylpropyl)amine
Overview
Description
“1-(2-Chlorophenyl)ethylamine” is a chemical compound with the CAS Number: 1019578-92-7 . It has a molecular weight of 211.73 . The IUPAC name for this compound is N-[1-(2-chlorophenyl)ethyl]-2-methylpropan-1-amine .
Molecular Structure Analysis
The InChI code for “1-(2-Chlorophenyl)ethylamine” is 1S/C12H18ClN/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)ethylamine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Anticancer Applications
A notable application of derivatives of 1-(2-Chlorophenyl)ethylamine is in the development of anticancer agents. For instance, novel 1,2,4-triazolin-3-one derivatives containing the 2-(4-chlorophenyl) group showed promising cytotoxic effects against various human tumor cell lines including leukemia, lung cancer, renal cancer, and breast cancer. This indicates the potential of these compounds in cancer treatment and drug development (Kattimani et al., 2013).
Synthesis and Characterization of Compounds
Research also focuses on the synthesis and characterization of various derivatives of 1-(2-Chlorophenyl)ethylamine for diverse applications. One such study involves the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes, highlighting the compound's utility in complex chemical reactions and synthesis processes (Knight et al., 1997).
Catalysis and Ligand Applications
In the field of catalysis, derivatives of 1-(2-Chlorophenyl)ethylamine have been used. For example, N,N-bis[chloro(aryl)phosphino]amines, related to the compound , were synthesized and used as ligands in chromium-catalyzed oligomerization of ethene, showing the compound's relevance in catalytic processes (Höhne et al., 2017).
Novel Chemical Syntheses
The compound and its derivatives are also integral in novel chemical syntheses. For example, the synthesis and evaluation of new 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives, which involved reactions with derivatives of 2-chlorophenyl, were studied for their potential cytotoxic effects against tumor cell lines (Flefel et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPFDKPDUZCDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorophenyl)ethyl](2-methylpropyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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